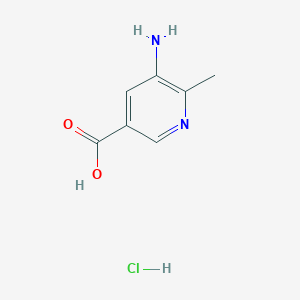

![molecular formula C16H17N3O3S B2543102 N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 689744-10-3](/img/structure/B2543102.png)

N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Vue d'ensemble

Description

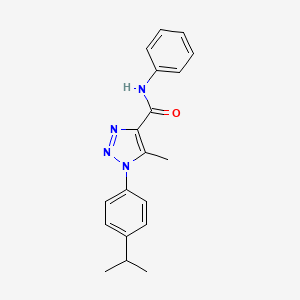

“N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, heating thiophene-2-carboxamides in formic acid can lead to the formation of thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis

The molecular structure of “N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” can be analyzed using techniques such as 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a similar compound shows peaks at 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH) .Chemical Reactions Analysis

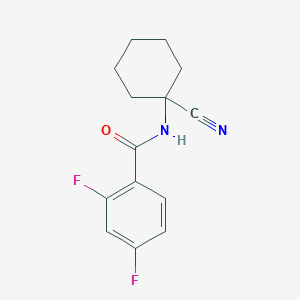

The chemical reactions involving “N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” can be studied using various techniques . For instance, the characteristic bands related to the hydroxyl groups involved in the heterocyclization reaction disappeared in the IR spectra of the latter products .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” can be determined using various techniques . For example, the compound appears as a white solid with a melting point of 121–122°C .Applications De Recherche Scientifique

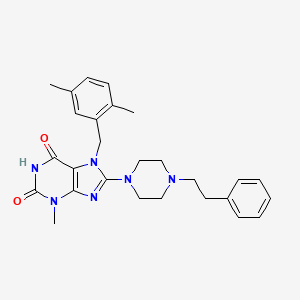

Antitumor Agents

This compound is a derivative of thieno[3,2-d]pyrimidine, which has been synthesized and evaluated as a potent antitumor agent . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

EZH2 Inhibitors

The compound has been used as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. Inhibiting this enzyme can help in the treatment of these cancers .

Antiproliferative Activity

The compound has shown significant antiproliferative activity against various cancer cell lines . This means it can inhibit the growth of these cancer cells, making it a potential candidate for cancer treatment .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and inducing it in cancer cells can help in controlling the spread of cancer .

Autophagy Induction

The compound has shown potential in inducing autophagy within cancer cells . Autophagy is a process where cells degrade and recycle their components, and inducing it can help in the treatment of cancer .

Kinase Inhibition

The compound has shown potential in inhibiting kinase enzymes . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can help in controlling various diseases, including cancer .

Mécanisme D'action

Propriétés

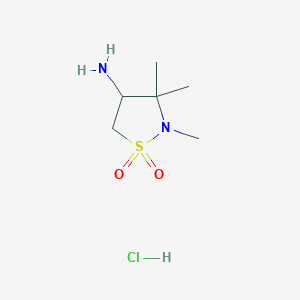

IUPAC Name |

N-(3-ethoxypropyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-22-9-5-7-17-14(20)12-10-11-15(23-12)18-13-6-3-4-8-19(13)16(11)21/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVGEQNYIOLYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323754 | |

| Record name | N-(3-ethoxypropyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |

CAS RN |

689744-10-3 | |

| Record name | N-(3-ethoxypropyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)